Acute Oral Toxicity: Valeranone LD₅₀ >3160 mg/kg vs. Valerenic Acid and Nootkatone Safety Margins
Valeranone exhibits an oral LD₅₀ greater than 3160 mg/kg in both rats and mice, indicating a low acute toxicity profile that suggests a therapeutically useful dose ratio [1]. By comparison, valerenic acid, a more potent GABAergic modulator from the same botanical source, demonstrates behavioral impairment at doses ≥10 mg/kg in mice, with reduced locomotion observed as a dose-limiting CNS depressant effect [2]. While direct LD₅₀ values for valerenic acid are not reported in a directly comparable format, the documented impairment at 10 mg/kg contrasts with valeranone's wide safety margin. Nootkatone, another sesquiterpene ketone comparator, exhibits insecticidal activity mediated through GABA receptor antagonism, with toxicity documented in Drosophila at experimental concentrations [3], though mammalian oral LD₅₀ data are not directly available for cross-comparison. Valeranone's high LD₅₀ of >3160 mg/kg positions it as a low-toxicity candidate among CNS-active sesquiterpenes [1].
| Evidence Dimension | Acute oral toxicity (LD₅₀) |
|---|---|
| Target Compound Data | >3160 mg/kg (oral, rats and mice) |
| Comparator Or Baseline | Valerenic acid: locomotor impairment at ≥10 mg/kg (i.p.); Nootkatone: insecticidal GABA antagonism (mammalian LD₅₀ not reported) |
| Quantified Difference | Valeranone LD₅₀ >3160 mg/kg vs. valerenic acid behavioral impairment threshold 10 mg/kg (different route/endpoint, cross-study comparison) |
| Conditions | Rodent acute toxicity studies; valeranone oral administration (Rücker et al., 1978); valerenic acid i.p. administration in C57BL/6N mice (Khom et al., 2025) |
Why This Matters
Procurement of valeranone for in vivo CNS studies offers a wider safety margin than more potent but lower-threshold alternatives, reducing attrition risk in early-stage behavioral pharmacology experiments.
- [1] Rücker G, Tautges J, Sieck A, Wenzl H, Graf E. [Isolation and pharmacodynamic activity of the sesquiterpene valeranone from Nardostachys jatamansi DC]. Arzneimittelforschung. 1978;28(1):7-13. PMID: 580202. View Source
- [2] Khom S, Hintersteiner J, Luger D, et al. Analysis of β-Subunit-dependent GABAₐ Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives. J Pharmacol Exp Ther. 2025. View Source
- [3] Anderson JA, Coats JR. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects. Pestic Biochem Physiol. 2022;183:105069. View Source
